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Compound of Interest

10,11-Dihydro-5H-
Compound Name: dibenzo[A,D]cycloheptene-5-
methanol
Cat. No.: B2541156
\ v

An In-Depth Technical Guide to the Basic Properties of 10,11-Dihydro-5H-
dibenzo[a,d]cycloheptene-5-methanol

Abstract

This technical guide provides a comprehensive analysis of 10,11-Dihydro-5H-
dibenzo[a,d]cycloheptene-5-methanol, a derivative of the medicinally significant
dibenzosuberane scaffold. The dibenzo[a,d]cycloheptene framework is a well-established
"privileged structure” in medicinal chemistry, forming the core of numerous drugs targeting the
central nervous system (CNS).[1] This document delves into the fundamental physicochemical
properties, synthetic pathways, spectroscopic profile, and the current understanding of the
biological and pharmacological activities of this specific methanol derivative. It is intended for
researchers, scientists, and drug development professionals seeking a detailed understanding
of this compound's core characteristics and potential applications.

Introduction & Core Concepts

10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol, with the chemical formula
C16H160, is a polycyclic organic compound built upon a tricyclic dibenzosuberane core.[2][3]
This structure features two benzene rings fused to a central seven-membered cycloheptene
ring.[2] The "-methanol” designation indicates a hydroxymethyl group (-CH20H) attached at the
C5 position of the central ring. This structural motif is of significant interest because the parent
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scaffold is associated with a wide range of pharmacological activities, including antidepressant
and anticonvulsant properties.[1][2] The introduction of the C5-methanol group offers a key
vector for synthetic modification and a potential point of interaction with biological targets.
While not found naturally, the compound is synthesized in laboratories for research purposes.

[2]

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both
chemical and biological systems. For 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-
methanol, the key characteristics are summarized below. It is important to note that while
some properties are documented, others, such as specific melting and boiling points, have not
been thoroughly investigated or widely reported in public literature.[4]

Property Value / Description Source(s)
Molecular Formula C16H160 [3]
Molecular Weight 224.30 g/mol [3]
Appearance Off-white crystalline solid [2]
Solubility in Water Poorly soluble [2]

Enhanced solubility in

chlorinated solvents, dimethyl

Solubility in Organic Solvents ) [2]
sulfoxide (DMSO), and
methanol.

CAS Number 2975-80-6 [3]

Synthesis & Chemical Reactivity
Synthetic Pathways

The logical and most common precursor for synthesizing C5-substituted dibenzosuberane
derivatives is the corresponding ketone, 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one,
commonly known as Dibenzosuberone.[3][5] The synthesis of the target C5-methanol
compound requires a one-carbon homologation at the carbonyl position followed by reduction.
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A robust and well-established method for this transformation is the Wittig reaction to introduce
an exocyclic double bond, followed by hydroboration-oxidation to yield the primary alcohol.

This multi-step approach is self-validating; the successful isolation and characterization of the
intermediate alkene before proceeding to the final alcohol-forming step confirms the initial
reaction's success and ensures the purity of the substrate for the subsequent transformation.

Step 1: Wittig Reaction

Dibenzosuberone Methoxymethyltriphenylphosphonium
(C15H120) chloride + n-BuLi

THF

v v

Intermediate Enol Ether
(5-Methoxymethylene-10,11-dihydro-5H-dibenzo[a,d]cycloheptene)

Aqueous Acid (e.g., HCI)

Step 2: I—{?fdrolysis Step 3: Reduction
Intermediate Aldehyde Sodium Borohydride
(10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carbaldehyde) (NaBH4)
Methanol/Hthanol
v Y

Target Product
(10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Wittig Reaction,
Hydrolysis, and Reduction

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b2541156?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2541156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wittig Reagent Preparation: In a flame-dried, three-necked flask under an argon
atmosphere, suspend methoxymethyltriphenylphosphonium chloride in anhydrous
tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-
BuLi) dropwise while stirring to form the orange-red ylide.

Wittig Reaction: Dissolve Dibenzosuberone in anhydrous THF and add it dropwise to the
ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16
hours, monitoring by Thin-Layer Chromatography (TLC) for the consumption of the ketone.

Workup & Isolation of Enol Ether: Quench the reaction by carefully adding water. Extract the
mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous
sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by
column chromatography to isolate the intermediate enol ether.

Hydrolysis to Aldehyde: Dissolve the purified enol ether in a mixture of THF and aqueous
hydrochloric acid. Stir at room temperature for 4-6 hours until TLC analysis confirms the
formation of the more polar aldehyde.

Workup & Isolation of Aldehyde: Neutralize the reaction with a saturated sodium bicarbonate
solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which can be
purified by chromatography.

Reduction to Alcohol: Dissolve the purified aldehyde in methanol. Cool the solution to 0 °C
and add sodium borohydride (NaBHa4) portion-wise. Stir for 1-2 hours at 0 °C, then allow to
warm to room temperature.

Final Workup & Purification: Quench the reaction by adding acetone, followed by water.
Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl
acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the final
product, 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol, by recrystallization or
column chromatography.

Chemical Reactivity

The reactivity of the molecule is dominated by its two primary functional regions:
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Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as
oxidation to the corresponding aldehyde or carboxylic acid, and nucleophilic substitution to
form ethers, esters, or halides.[2]

Aromatic Rings: The two benzene rings are susceptible to electrophilic aromatic substitution,
although the tricyclic system's steric hindrance and electronic nature will influence the
position and rate of substitution.[2]

Spectroscopic & Analytical Characterization

Structural elucidation and purity confirmation are critical for any synthesized compound.

Standard spectroscopic techniques provide a definitive fingerprint of 10,11-Dihydro-5H-

dibenzo[a,d]cycloheptene-5-methanol.

'H NMR (Proton NMR): The *H NMR spectrum is expected to show distinct signals
corresponding to the aromatic protons (typically in the 7.0-7.5 ppm range), the four benzylic
protons of the CH2-CH: bridge (a complex multiplet around 2.5-3.5 ppm), and the protons of
the C5-CH20H group, including the methine proton at C5, the two diastereotopic methylene
protons, and the hydroxyl proton.

13C NMR (Carbon NMR): The spectrum will show signals for the aromatic carbons, the two
aliphatic carbons of the bridge, the C5 methine carbon, and the methylene carbon of the
hydroxymethyl group.

Mass Spectrometry (MS): Electron ionization mass spectrometry should reveal the molecular
ion peak (M*) corresponding to the molecular weight. Fragmentation patterns would likely
involve the loss of water (H20) or the entire hydroxymethyl group (CH20H).

Infrared (IR) Spectroscopy: Key characteristic signals include a broad absorption band in the
3200-3600 cm~* region, indicative of the O-H stretch of the alcohol group, and sharp peaks
around 2850-3100 cm~1 corresponding to aromatic and aliphatic C-H stretches.

Biological & Pharmacological Profile

While comprehensive clinical data for this specific molecule is limited, its structural framework

allows for informed hypotheses regarding its potential biological activity.
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Potential CNS Activity

The dibenzo[a,d]cycloheptene scaffold is the backbone of several tricyclic antidepressants
(TCASs).[1] Preliminary research on 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol
has suggested potential antidepressant and anticonvulsant properties, though these studies
are not definitive.[2] The size, shape, and lipophilicity of the tricyclic system are conducive to
crossing the blood-brain barrier and interacting with CNS targets.

Other Investigated Activities

Early-stage research has also pointed towards potential anti-inflammatory and analgesic
properties.[2] Furthermore, structural analogs have shown promise in anticancer research,
suggesting this compound may warrant similar investigation.[2]

Hypothesized Mechanism of Action

The precise mechanism of action for this compound is not currently established.[2] However,
based on its structural similarity to TCAs, a plausible hypothesis is the modulation of
monoaminergic neurotransmission.[1] This could involve the inhibition of reuptake transporters
for neurotransmitters like serotonin (SERT) or norepinephrine (NET), leading to increased
concentrations of these neurotransmitters in the synaptic cleft.
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Caption: Hypothesized action at a monoaminergic synapse.

Safety, Handling, and Storage
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As with any research chemical, proper safety protocols are paramount. The toxicological
properties of 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol have not been fully
investigated.[4]

Hazard Identification

o Acute Effects: May cause respiratory irritation upon inhalation of dust.[4]
o Carcinogenicity: It is not classified as a carcinogen by IARC.[4]

o Ecological Hazards: No data is available on its environmental impact.[4][6]

Laboratory Handling Protocol

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to minimize inhalation exposure.[4]

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with
side-shields, nitrile gloves, and a lab coat.[4]

» Handling Solid: Avoid creating dust when weighing or transferring the solid material.[4]

o Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and
place it in a suitable, closed container for disposal.[4]

o Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide
extinguishers. Firefighting may produce hazardous decomposition products like carbon
monoxide and carbon dioxide.[4]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Avoid exposure to
moisture.[4]

Future Directions & Research Opportunities

10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol represents a promising but
underexplored molecule. Key areas for future research include:
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Mechanism Elucidation: In-depth biological assays are needed to confirm its molecular
targets and definitively establish its mechanism of action.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by
modifying the C5-methanol group could reveal crucial SAR insights for optimizing potency
and selectivity.

Pharmacokinetic Profiling: Studies on its absorption, distribution, metabolism, and excretion
(ADME) are essential to evaluate its potential as a drug candidate.

Comprehensive Toxicology: A full toxicological assessment is required to understand its
safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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